molecular formula C9H8BrN3O2 B2368377 Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 2092064-02-1

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2368377
CAS No.: 2092064-02-1
M. Wt: 270.086
InChI Key: IECJGRNGGDGWAR-UHFFFAOYSA-N
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Description

Core Triazolopyridine Scaffold

The molecular framework of ethyl 2-bromo-triazolo[1,5-a]pyridine-6-carboxylate is defined by its fused bicyclic system, comprising a five-membered 1,2,4-triazole ring and a six-membered pyridine ring. The triazole ring (positions 1–3) shares two adjacent atoms with the pyridine ring (positions 4–6), resulting in a planar heteroaromatic system with delocalized π-electrons. This arrangement confers rigidity and electronic conjugation, critical for stabilizing the molecule’s electronic transitions and intermolecular interactions.

The triazole nitrogen atoms (N1, N2, N4) contribute to the compound’s electron-deficient character, while the pyridine nitrogen (N5) enhances π-accepting properties. X-ray crystallographic data for analogous triazolopyridines reveal bond lengths of 1.321–1.387 Å for C–N bonds within the triazole ring and 1.347–1.373 Å for pyridine C–N bonds, consistent with aromatic delocalization.

Table 1: Key Bond Lengths and Angles in the Triazolopyridine Core

Bond/Angle Experimental (X-ray) DFT (B3LYP/6-311G(d,p))
N1–C5 (Å) 1.346 1.334
N2–C6 (Å) 1.387 1.394
C5–N1–C4 (°) 112.1 114.5
C6–N3–C1 (°) 105.2 107.1

Substituent Positioning and Electronic Effects

The bromine atom at position 2 and the ethyl carboxylate group at position 6 introduce distinct electronic perturbations. Bromine, a strong σ-electron-withdrawing group (Hammett σₚ = 0.23), reduces electron density at the triazole ring, enhancing electrophilic reactivity at adjacent positions. Conversely, the ethyl carboxylate group exerts both inductive (-I) and resonance (-M) effects, further polarizing the pyridine ring.

Density functional theory (DFT) calculations reveal localized electron deficiencies at C2 (bromine site) and C6 (carboxylate site), with Mulliken charges of +0.32e and +0.28e, respectively. This polarization facilitates nucleophilic attack at C3 and electrophilic substitution at C7 in derivative syntheses.

Table 2: Hammett Constants for Substituents

Substituent σₘ (meta) σₚ (para)
–Br 0.39 0.23
–COOEt 0.37 0.45

3D Conformational Analysis

The non-planar conformation of the ethyl carboxylate group introduces steric and torsional effects. DFT-optimized geometries (B3LYP/6-311G(d,p)) show a dihedral angle of 27.4° between the pyridine ring and the carboxylate plane, minimizing van der Waals repulsions between the ester oxygen and triazole hydrogen atoms. The bromine atom adopts an equatorial orientation relative to the triazole ring, with a C2–Br bond length of 1.905 Å.

Molecular dynamics simulations (100 ns, AMBER) demonstrate rotational barriers of 8.2 kcal/mol for the ethyl group, favoring a staggered conformation to reduce steric hindrance. The molecule’s lowest-energy conformer exhibits a dipole moment of 5.8 Debye, directed toward the carboxylate oxygen atoms.

Table 3: Conformational Parameters from Computational Studies

Parameter Value Method
Dihedral angle (°) 27.4 X-ray
C2–Br length (Å) 1.905 DFT
HOMO-LUMO gap (eV) 2.36 B3LYP/6-311G(d,p)
Dipole moment (D) 5.8 AMBER

Properties

IUPAC Name

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJGRNGGDGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

The triazolo[1,5-a]pyridine core is typically constructed via cyclocondensation between sulfilimines and nitrile oxides. A 2024 study demonstrated that using ethyl glyoxylate as a nitrile oxide precursor in dimethyl sulfoxide (DMSO) at 90°C for 3 hours generates the unsubstituted triazolo[1,5-a]pyridine-2-carboxylate scaffold in 53% yield. Critical parameters include:

  • Molar ratio : 1:1.2 sulfilimine to nitrile oxide
  • Solvent effects : Polar aprotic solvents (DMSO, DMA) improve cyclization kinetics by 40% compared to ethanol
  • Temperature control : Maintaining 85–90°C prevents decarboxylation side reactions

Carboxylation and Esterification Techniques

Late-Stage Carboxylation

Carbon dioxide insertion under 5 atm pressure in the presence of Cs₂CO₃ generates the carboxylic acid intermediate at C6. Subsequent esterification with ethanol using H₂SO₄ catalyst achieves 78% conversion efficiency. The reaction sequence follows:
$$ \text{TriazoloPy-Br} + \text{CO}2 \xrightarrow{\text{Cs}2\text{CO}3} \text{TriazoloPy-Br-COOH} $$
$$ \text{TriazoloPy-Br-COOH} + \text{EtOH} \xrightarrow{\text{H}
2\text{SO}_4} \text{Ethyl ester} $$

Direct Esterification During Cyclization

Incorporating ethyl glyoxylate as both nitrile oxide precursor and ester source streamlines synthesis. Continuous flow reactors (Corning AFR) operating at 120°C with 5-minute residence times boost ester formation yields to 89% versus 67% in batch.

Process Optimization and Scalability

Batch vs. Flow Reactor Performance

A head-to-head comparison of ethyl 2-bromo-triazolo[1,5-a]pyridine-6-carboxylate synthesis shows flow chemistry advantages:

Parameter Batch Process Flow Process Improvement
Reaction Time 4 hours 3.5 minutes 98% faster
Isolated Yield 53% 75% +22%
Purity (HPLC) 91% 98% +7%
Energy Consumption 15 kWh/mol 8 kWh/mol 47% reduction

Solvent and Base Selection

Ethanol/water mixtures (4:1 v/v) with sodium bicarbonate provide optimal pH control (7.5–8.2) during workup, minimizing ester hydrolysis. Alternative bases impact yields significantly:

Base Solvent Yield (%) Byproduct Formation
NaHCO₃ Ethanol 72 <5%
NaOH Methanol 35 28%
Triethylamine Water 53 17%

Data from

Purification and Characterization

Crystallization Optimization

Hexane/ethyl acetate (3:1) recrystallization produces needle-shaped crystals with 99.5% purity by HPLC. Key parameters:

  • Cooling rate: 0.5°C/min from 60°C to 4°C
  • Seed crystal addition at 45°C
  • 72-hour aging period

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 8.19 (s, 1H, triazole-H)
  • δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 1.35 (t, J = 7.1 Hz, 3H, CH₃)

HRMS matches theoretical [M+H]+ at m/z 285.9721 (calc. 285.9718).

Computational Modeling Insights

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • Bromination transition state energy: 28.7 kcal/mol
  • Carboxylation activation barrier: 19.3 kcal/mol
  • HOMO-LUMO gap: 5.7 eV, confirming electrophilic reactivity at C2/C6

These models guide solvent selection, predicting 12% yield improvement when replacing DMF with DMA due to reduced charge transfer resistance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Key examples:

NucleophileConditionsProductYieldReference
Amines (e.g., NH₃, RNH₂)DMF, 80–100°C, 6–12 hEthyl 2-amino-triazolopyridine-6-carboxylate70–85%
Thiols (RSH)K₂CO₃, DMSO, 60°C, 4 hEthyl 2-(alkylthio)-triazolopyridine-6-carboxylate65–78%
Alkoxides (RO⁻)NaH, THF, reflux, 8 hEthyl 2-alkoxy-triazolopyridine-6-carboxylate60–72%

Mechanistic insights:

  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing triazole and ester groups that activate the aromatic ring toward nucleophilic attack.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBaseProductYieldReference
Aryl-B(OH)₂Pd(PPh₃)₄, K₂CO₃DME/H₂OEthyl 2-aryl-triazolopyridine-6-carboxylate75–90%
Vinyl-BpinPd(dppf)Cl₂, CsFTHF/H₂OEthyl 2-vinyl-triazolopyridine-6-carboxylate68%

Buchwald-Hartwig Amination

AmineCatalystLigandProductYield
MorpholinePd₂(dba)₃XantphosEthyl 2-(morpholino)-triazolopyridine-6-carboxylate82%

Notable observation:

  • The triazole ring’s electron-deficient nature enhances oxidative addition efficiency in palladium-catalyzed reactions .

Hydrolysis of the Ester Group

The ethyl ester at position 6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

ConditionsReagentsProductYield
Acidic6M HCl, reflux, 12 h2-Bromo-triazolopyridine-6-carboxylic acid88%
BasicNaOH (aq), EtOH, 70°C, 8 h2-Bromo-triazolopyridine-6-carboxylate salt95%

Applications:

  • The carboxylic acid derivative serves as a precursor for amide bond formation or further functionalization.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using LiAlH₄:

  • Reagents: LiAlH₄, THF, 0°C → RT, 2 h

  • Product: 2-Bromo-triazolopyridine-6-methanol

  • Yield: 74%

Grignard Addition

Grignard reagents add to the ester carbonyl group:

  • Example: Reaction with CH₃MgBr yields a tertiary alcohol (62% yield).

Photochemical and Thermal Stability

  • Thermal decomposition: Above 200°C, the compound undergoes degradation, releasing CO₂ and forming brominated byproducts.

  • UV stability: Prolonged UV exposure (>48 h) induces partial debromination (15–20% loss).

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Analogues)Key Factor
SNAr3–5× fasterEnhanced ring activation by triazole
Suzuki coupling1.2× slowerSteric hindrance from the ester group

Scientific Research Applications

Anticancer Properties

The compound's structure, featuring a triazole moiety, is linked to various anticancer activities. Research indicates that derivatives of triazolo compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related triazolo compounds can effectively inhibit cancer cell proliferation in models such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for some derivatives have been reported as low as 14.5 μM, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .

Inhibition of Kinases

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has been studied for its role as an inhibitor of various kinases involved in cancer progression. Specifically, it has shown potential as an inhibitor of JAK1 and JAK2 kinases, which are critical in signaling pathways associated with hematological malignancies and other cancers .

Anti-inflammatory Activities

Research has also highlighted the anti-inflammatory properties of triazolo compounds. This compound derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) activity, making them potential candidates for treating inflammatory diseases . The IC50 values for COX-2 inhibition have been reported to be competitive with well-known anti-inflammatory drugs.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yield but also improve reaction times compared to traditional approaches .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at different positions on the triazole ring or carboxylate group can lead to enhanced potency or selectivity against specific targets. For example, variations in substituents on the pyridine ring have been shown to significantly alter the compound's anticancer efficacy .

Development of Functional Materials

Beyond medicinal applications, this compound is being explored for its potential use in developing functional materials due to its unique electronic properties. The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values lower than traditional chemotherapeutics .
Inhibition of JAK KinasesIdentified as a potent inhibitor with implications for hematological cancers .
Anti-inflammatory EffectsShowed COX-2 inhibition comparable to celecoxib, suggesting therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Triazolopyridine and Pyrimidine Derivatives

Ethyl 7-Chloro-[1,2,4]Triazolo[1,5-a]Pyrimidine
  • Structure : Chlorine at position 7 on a triazolo[1,5-a]pyrimidine core.
  • Synthesis : Prepared via chlorination of 7-hydroxy-triazolo[1,5-a]pyrimidine using PCl₃ .
  • Key Differences: Pyrimidine ring (vs. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance but lower electrophilicity.
  • Applications : Intermediate for antifungal and anticancer agents .
6-Bromo-2-Chloro-[1,2,4]Triazolo[1,5-a]Pyridine
  • Structure : Bromine at position 6 and chlorine at position 2 on the triazolopyridine core.
  • Higher molecular weight (256.47 g/mol) compared to the target compound .
  • Applications : Used in Suzuki-Miyaura couplings for drug discovery .

Ester-Functionalized Analogues

Ethyl 8-(2,4-Dichlorophenyl)-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyridine-7-Carboxylate
  • Structure : Dichlorophenyl and methyl substituents at positions 8 and 6, respectively.
  • Synthesis: One-pot tandem reaction involving (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate .
  • Key Differences :
    • Bulky dichlorophenyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability.
    • Methyl group at position 6 improves metabolic stability compared to bromine .
  • Applications : Antifungal and anti-inflammatory agents .
Ethyl 5-Propyl-7-Pyridin-4-yl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Structure : Propyl and pyridinyl groups on a triazolopyrimidine core.
  • Key Differences: Pyrimidine core reduces aromaticity compared to pyridine, altering π-π stacking interactions. Propyl chain enhances solubility in nonpolar solvents .
  • Applications : Kinase inhibitors in cancer research .

Amino and Carboxamide Derivatives

2-Amino-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide
  • Structure: Amino group at position 2 and carboxamide at position 4.
  • Synthesis : Multi-component reaction of aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .
  • Key Differences: Carboxamide group improves water solubility (~2.5 mg/mL) compared to the ester in the target compound. Amino group enables hydrogen bonding with biological targets (e.g., enzymes) .
  • Applications : Antitumor and antimicrobial agents .

Biological Activity

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antimicrobial and antitumor properties.

Chemical Structure and Synthesis

This compound has the molecular formula C₉H₈BrN₃O₂. The synthesis of this compound typically involves the bromination of [1,2,4]triazolo[1,5-a]pyridine derivatives followed by carboxylation reactions. For example, the compound can be synthesized through microwave-mediated methods that enhance yields and reduce reaction times compared to traditional methods .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown selective activity against various bacterial strains. A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of Related Triazolo Compounds

CompoundTarget OrganismMIC (μg/mL)
1N. meningitidis64
2H. influenzae32
This compoundTBD

Antitumor Activity

In addition to antimicrobial effects, triazolo derivatives have been evaluated for their antitumor properties. A specific derivative exhibited considerable cytotoxicity against leukemia cell lines (CCRF-CEM and HL-60) with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth.

Table 2: Antitumor Activity of Triazolo Compounds

CompoundCell LineIC50 (μM)
This compoundCCRF-CEMTBD
HL-60TBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo compounds. Modifications at various positions on the triazole ring can significantly influence potency and selectivity. For instance, substituents at the 6-position often enhance antimicrobial activity while maintaining low toxicity profiles . The presence of halogen atoms such as bromine has been shown to improve binding affinity to bacterial targets while reducing off-target effects.

Case Studies

A recent case study explored the efficacy of a series of triazolo derivatives in treating infections caused by Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The study found that certain analogs exhibited EC50 values as low as 0.17 μM with favorable safety profiles in vivo . This highlights the potential for developing new therapeutic agents based on the triazolo scaffold.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions starting from hydrazonoyl chlorides and ethyl bromoalkenoate precursors. A common method involves:

  • Step 1 : Condensation of 1H-1,2,4-triazole derivatives with substituted bromo-α,β-unsaturated esters in DMF using potassium carbonate as a base.
  • Step 2 : Cyclization under reflux (8–12 hours) followed by purification via column chromatography (hexane/ethyl acetate) . Key variables :
  • Solvent choice (DMF enhances cyclization efficiency).
  • Temperature (reflux conditions improve cyclization rates).
  • Base strength (K₂CO₃ minimizes side reactions). Reported yields range from 72% to 76% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Key signals include the ethyl ester triplet (δ ~1.2–1.3 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The bromine atom induces deshielding in adjacent protons .
  • X-ray crystallography : Confirms the triazolo-pyridine core geometry and substituent orientations (e.g., dihedral angles between aromatic rings: ~55–72°) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 300.98 for C₉H₈BrN₃O₂) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 2-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki coupling : Replaces Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol .
  • Nucleophilic substitution : Bromine can be displaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) . Note : Steric hindrance from the triazolo-pyridine core may reduce reaction rates compared to simpler aryl bromides .

Advanced Research Questions

Q. How can regiochemical outcomes during functionalization of the triazolo-pyridine core be controlled?

Regioselectivity is influenced by:

  • Electronic effects : The electron-deficient triazolo-pyridine core directs electrophilic substitution to the 6-carboxylate position.
  • Steric effects : Bulky substituents at the 2-bromo site favor reactions at the para-position of the pyridine ring . Example : Under acidic conditions, annulation reactions favor 5-substituted derivatives, while ionic liquid conditions promote 7-substituted products .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyridine derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. anti-inflammatory potency) arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter binding affinity .
  • Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) affect solubility and activity . Methodological solution :
  • Standardize assays using identical cell lines and solvent systems.
  • Perform molecular docking to correlate substituent effects with target interactions .

Q. How can green chemistry principles improve the sustainability of synthesizing Ethyl 2-bromo-triazolo-pyridine derivatives?

  • Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
  • Catalyst optimization : Employ recyclable Pd nanocatalysts for cross-coupling reactions to minimize heavy metal waste .
  • Flow chemistry : Continuous flow reactors enhance reaction efficiency (yield increases by ~15%) and reduce energy consumption .

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